2-Benzothiazol-2-yl-nicotinic acid
Overview
Description
2-Benzothiazol-2-yl-nicotinic acid is a heterocyclic compound that combines the structural features of benzothiazole and nicotinic acid. Benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring, while nicotinic acid, also known as niacin, is a form of vitamin B3. The fusion of these two structures results in a compound with unique chemical and biological properties.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to have a wide range of biological applications . They have been used as anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , and more . Therefore, the targets can vary depending on the specific derivative and its intended use.
Mode of Action
It is known that the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .
Biochemical Pathways
Benzothiazole derivatives have been found to have a wide range of biological applications , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Benzothiazole derivatives have been found to have a wide range of biological applications , suggesting that they may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-Benzothiazol-2-yl-nicotinic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, this compound has been reported to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in the inhibition or activation of these biomolecules, leading to changes in biochemical pathways and cellular functions . For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been studied over various time periods. It has been found that the stability and activity of this compound can change over time, depending on the experimental conditions. For example, prolonged exposure to certain environmental factors, such as light and temperature, can lead to the degradation of this compound, thereby reducing its efficacy . Additionally, long-term studies have shown that this compound can have sustained effects on cellular functions, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been observed to have beneficial effects, such as the modulation of metabolic pathways and the inhibition of tumor growth . At higher doses, this compound can exhibit toxic effects, including cellular damage and organ toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, this compound has been shown to inhibit enzymes involved in the biosynthesis of nucleotides and amino acids, thereby affecting cellular metabolism . Additionally, this compound can influence metabolic flux and metabolite levels, leading to alterations in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, thereby enhancing its efficacy . For example, this compound has been shown to interact with membrane transporters, enabling its uptake into cells and subsequent distribution to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound in these compartments allows it to interact with specific biomolecules and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-2-yl-nicotinic acid typically involves the condensation of 2-aminobenzenethiol with nicotinic acid or its derivatives. Various synthetic pathways have been developed, including:
Diazo-coupling: This method involves the reaction of diazonium salts with 2-aminobenzenethiol.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Microwave irradiation: This method uses microwave energy to accelerate the reaction process.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazol-2-yl-nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Benzothiazol-2-yl-nicotinic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole moiety and have similar biological activities.
2-Substituted benzothiazoles: These compounds have various substituents at the 2-position of the benzothiazole ring, leading to diverse chemical and biological properties.
Nicotinic acid derivatives: Compounds derived from nicotinic acid, such as nicotinamide and nicotinic acid esters, have similar structural features and biological activities .
Uniqueness
2-Benzothiazol-2-yl-nicotinic acid is unique due to the combination of the benzothiazole and nicotinic acid moieties, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile compound for various scientific research applications and therapeutic uses .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-13(17)8-4-3-7-14-11(8)12-15-9-5-1-2-6-10(9)18-12/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVBCUFEFFICAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357604 | |
Record name | 2-Benzothiazol-2-yl-nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728-66-5 | |
Record name | 2-Benzothiazol-2-yl-nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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